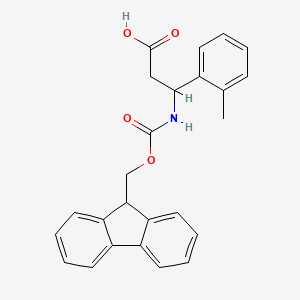

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid

CAS No.: 284492-03-1

Cat. No.: VC2396168

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284492-03-1 |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

| Standard InChI Key | WLJJHZZZEHMKOE-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Nomenclature

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid belongs to the class of protected β-amino acids. The compound is formally known by its systematic IUPAC name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid, indicating its absolute stereochemistry at the C-3 position . The "O-tolyl" designation refers specifically to the ortho-methylphenyl substituent, distinguishing it from its para-substituted isomer. This compound has been assigned multiple registry identifiers to facilitate its identification in chemical databases and literature.

The compound is registered with several synonyms that reflect its structural features and applications in peptide chemistry:

-

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

-

Fmoc-(R)-3-Amino-3-(2-methyl-phenyl)-propionic acid

-

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid

These various nomenclatures highlight the protected amine functionality and the specific stereochemistry that are critical for its applications in asymmetric synthesis and peptide chemistry.

Structural Characteristics and Properties

Molecular Structure

The molecular architecture of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid features several distinct structural elements that contribute to its chemical behavior and applications. The compound contains a central chiral carbon at the C-3 position that bears three key substituents: an Fmoc-protected amino group, an o-tolyl (2-methylphenyl) group, and a propanoic acid chain. The Fmoc protecting group consists of a fluorene bicyclic system connected to a carbamate linkage, which provides both steric bulk and UV-active properties useful for monitoring reactions .

The stereochemistry at the C-3 position is critically important, with the R-configuration being specifically described in the search results. This stereochemistry creates a defined three-dimensional arrangement that influences the compound's interaction with biological systems and its behavior in stereoselective reactions.

Physicochemical Properties

The compound possesses distinct physicochemical properties that determine its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid

The compound's substantial molecular weight and the presence of both hydrophobic (fluorene and o-tolyl) and hydrophilic (carboxylic acid) moieties contribute to its solubility profile, which is important for its applications in organic synthesis and peptide chemistry. The stability data indicates that the compound is relatively stable under proper storage conditions, maintaining its chemical integrity for extended periods .

Chemical Reactivity and Synthetic Utility

Role of the Fmoc Protecting Group

The Fmoc group in 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid serves a crucial protective function that is central to the compound's utility in peptide synthesis. This group selectively shields the amine functionality during synthetic procedures, preventing unwanted side reactions while allowing for controlled manipulations of other functional groups. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), without affecting other functional groups or compromising the stereochemical integrity of the molecule.

The fluorene component of the Fmoc group also provides a convenient chromophore that absorbs strongly in the UV region. This property facilitates monitoring of reaction progress and purification procedures using techniques like UV detection in high-performance liquid chromatography (HPLC) . The combination of selective deprotection conditions and built-in analytical detection makes this protecting group particularly valuable in complex synthetic sequences.

Stereochemical Considerations

The stereochemistry at the C-3 position of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid is a defining feature that distinguishes it from its enantiomer and diastereomers. This stereocenter plays a crucial role in determining the compound's biological activity and its utility in asymmetric synthesis. The precise spatial arrangement of the o-tolyl and protected amino groups around the chiral carbon creates a defined three-dimensional structure that can influence interactions with enzymes, receptors, and other chiral substrates .

Maintaining the stereochemical purity of the compound is essential for its applications in peptide synthesis and medicinal chemistry. Racemization or epimerization can lead to mixtures of isomers with potentially different biological activities or synthetic utilities. The commercial samples of this compound typically have high chemical and stereochemical purity, as indicated by the HPLC data showing greater than 99.7% purity for some preparations .

Applications in Chemical and Biological Research

Peptide Synthesis

The primary application of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid is in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The compound serves as a specialized building block that enables the incorporation of non-proteinogenic β-amino acids into peptide sequences, creating structures with unique conformational properties and biological activities. The Fmoc protection strategy is compatible with standard SPPS protocols, allowing for straightforward incorporation of this building block into complex peptide sequences.

In peptide synthesis, this compound can be used to introduce conformational constraints, improve proteolytic stability, or modify the bioactive conformation of peptides. The incorporation of β-amino acids with precise stereochemistry like this compound can lead to peptides with defined secondary structures such as helices, turns, and sheets with properties distinct from those composed solely of α-amino acids. These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.

Medicinal Chemistry and Drug Development

In medicinal chemistry, (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid and peptides incorporating this residue have potential applications in developing novel therapeutics. The o-tolyl substituent provides a hydrophobic moiety that can engage in specific interactions with target proteins, while the non-standard β-amino acid backbone can impart resistance to proteolytic degradation, potentially extending the half-life of peptide drugs in vivo .

Comparison with Structural Analogues

Positional Isomers and Stereoisomers

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid belongs to a family of related compounds that differ in the position of the methyl substituent on the phenyl ring or in their stereochemistry. Table 2 compares this compound with some of its structural analogues identified in the search results.

Table 2: Comparison of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid with Related Compounds

Current Research and Future Directions

Ongoing Research Applications

Current research involving (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid and related compounds spans several scientific domains. In peptide chemistry, researchers are exploring the incorporation of this building block into peptides with specific secondary structures, particularly those with potential therapeutic applications . The precise stereochemistry and conformational properties imparted by this residue make it valuable for designing peptides with enhanced stability, bioavailability, or target selectivity.

In material science, compounds containing the Fmoc protecting group have been investigated for their self-assembling properties and potential applications in creating functional biomaterials. The fluorene moiety can participate in π-stacking interactions, potentially contributing to the formation of ordered supramolecular structures with unique physical and chemical properties .

Future Research Opportunities

Several promising research directions could further exploit the unique structural features of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid:

-

Development of peptidomimetics that incorporate this residue to target specific protein-protein interactions involved in disease processes

-

Investigation of how the o-tolyl substituent influences peptide conformation and stability compared to other aromatic or aliphatic substituents

-

Exploration of catalytic asymmetric methods for synthesizing this compound and related analogues with high stereochemical purity

-

Evaluation of peptides containing this residue as potential therapeutics for conditions where conventional peptides suffer from poor pharmacokinetic properties

These research directions could expand the applications of this compound beyond traditional peptide synthesis into emerging areas such as targeted drug delivery, regenerative medicine, and nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume